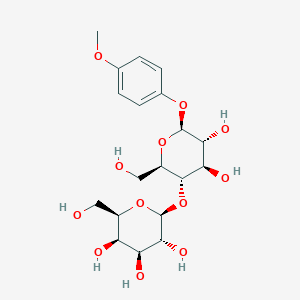

4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a glycoside, which is a type of molecule where a sugar is bound to another functional group via a glycosidic bond. Glycosides have many roles in living organisms, including storage and transport of carbohydrates in plants and DNA and RNA in cells .

Synthesis Analysis

Glycosides are typically synthesized in a process called glycosylation. One common method involves using a glycosyl donor (like a sugar molecule) and a glycosyl acceptor (like the 4-Methoxyphenyl group), and a catalyst to facilitate the reaction .Molecular Structure Analysis

The molecular structure of glycosides involves a sugar part and a non-sugar part (the aglycone). The sugar part can be any type of sugar, like glucose or galactose, and the non-sugar part can be a wide variety of molecules .Chemical Reactions Analysis

Glycosides can participate in various chemical reactions. One of the most common is hydrolysis, where the glycoside bond is broken down with the addition of a water molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of glycosides can vary widely. They are typically crystalline solids that are soluble in water and have sweet tastes .Applications De Recherche Scientifique

Synthesis and Anti-Metastatic Activity Exploration

A key application of 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside is in the synthesis of glycoside clusters. Meng et al. (2002) demonstrated a concise and effective route for synthesizing these clusters by free-radical addition. These glycoside clusters are significant for exploring anti-metastatic activity, indicating a potential role in cancer research (Meng et al., 2002).

Glycosidase Activity Assays

In clinical chemistry, the compound is used in colorimetric assays for enzymes like N-acetyl-beta-D-glucosaminidase and beta-D-galactosidase. Yuen et al. (1982) described the synthesis of related substrates and their application in assays, which are crucial in studying renal disease and other medical conditions (Yuen et al., 1982).

Synthesis of Complex Carbohydrates

The compound also plays a role in synthesizing complex carbohydrates. For example, Zhang and Zhu (2014) used it for synthesizing a polysaccharide repeating unit from Calocybe indica, an edible mushroom. This synthesis approach helps understand the structure and potential applications of such polysaccharides (Zhang & Zhu, 2014).

Study of Proteoglycan Biosynthesis

4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside is used to create sulfoforms of certain trisaccharides. Thollas and Jacquinet (2004) reported its use in studying the biosynthesis and sorting of proteoglycans, crucial for understanding cell signaling and molecular biology (Thollas & Jacquinet, 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O12/c1-27-8-2-4-9(5-3-8)28-18-16(26)14(24)17(11(7-21)30-18)31-19-15(25)13(23)12(22)10(6-20)29-19/h2-5,10-26H,6-7H2,1H3/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFQMORRZLJWQE-BAGUKLQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466382 |

Source

|

| Record name | 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside | |

CAS RN |

150412-80-9 |

Source

|

| Record name | 4-Methoxyphenyl 4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)

![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)